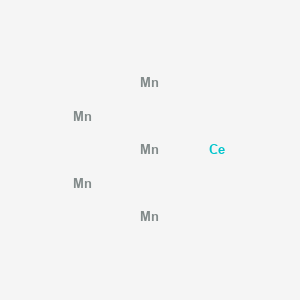
Cerium--manganese (1/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium–manganese (1/5) is a mixed metal oxide compound consisting of cerium and manganese in a 1:5 ratio.
準備方法
Synthetic Routes and Reaction Conditions: Cerium–manganese (1/5) can be synthesized using several methods, including:
Co-precipitation: This method involves the simultaneous precipitation of cerium and manganese salts from an aqueous solution using a precipitating agent such as sodium carbonate.
Sol-gel Techniques: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, allowing for the formation of mixed metal oxides.
Thermal Decomposition: This method involves the thermal decomposition of precursor compounds to form the desired mixed oxide.
Micro-emulsion Procedures: This involves the formation of micro-emulsions to control the size and distribution of the resulting nanoparticles.
Industrial Production Methods: Industrial production of cerium–manganese (1/5) typically involves large-scale co-precipitation and thermal decomposition methods due to their scalability and cost-effectiveness .
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, where the oxidation state of manganese decreases.
Substitution: Substitution reactions can occur where manganese ions replace cerium ions in the lattice structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and oxygen are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and carbon monoxide are typical reducing agents.
Reaction Conditions: Reactions often occur at elevated temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed:
Oxidation Products: Formation of higher oxidation state manganese oxides and cerium oxides.
Reduction Products: Formation of lower oxidation state manganese oxides and cerium oxides.
科学的研究の応用
Cerium–manganese (1/5) has a wide range of applications in scientific research:
作用機序
The mechanism by which cerium–manganese (1/5) exerts its effects involves:
Antioxidant Properties: The compound can eliminate reactive oxygen species (ROS) and facilitate the polarization of macrophages from a pro-inflammatory phenotype to an anti-inflammatory phenotype.
Molecular Targets and Pathways: The compound targets oxidative stress pathways and inflammatory pathways, modulating the activity of transcription factors such as hypoxia-inducible factor-1 (HIF-1α) and vascular endothelial growth factor (VEGF).
類似化合物との比較
Cerium Oxide (CeO2): Known for its catalytic and antioxidant properties, used in similar applications but lacks the synergistic effects provided by manganese.
Manganese Oxide (MnO2): Used as a catalyst and in battery materials, but does not offer the same level of catalytic efficiency as the cerium–manganese combination.
Uniqueness: Cerium–manganese (1/5) is unique due to its enhanced catalytic properties, which result from the synergistic interaction between cerium and manganese ions. This interaction increases the concentration of oxygen vacancies and improves the compound’s oxygen-storage release capacity, making it more effective in various catalytic processes .
特性
CAS番号 |
60495-76-3 |
|---|---|
分子式 |
CeMn5 |
分子量 |
414.806 g/mol |
IUPAC名 |
cerium;manganese |
InChI |
InChI=1S/Ce.5Mn |
InChIキー |
YOSLGHBNHHKHST-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


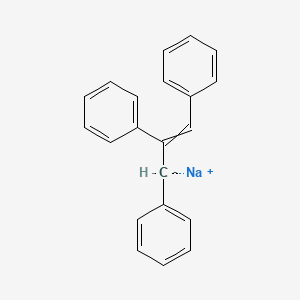
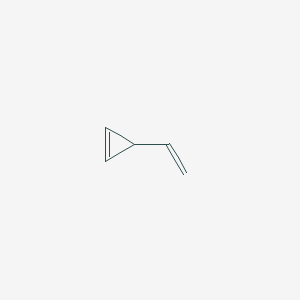
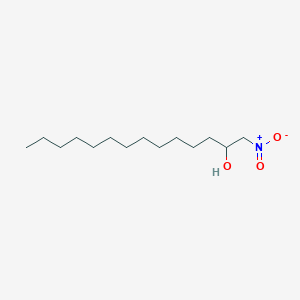

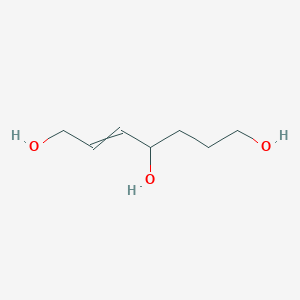
![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)


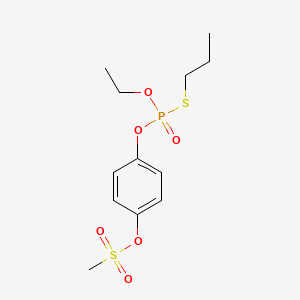
![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
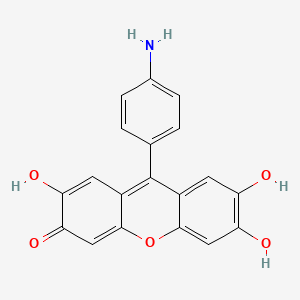
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
